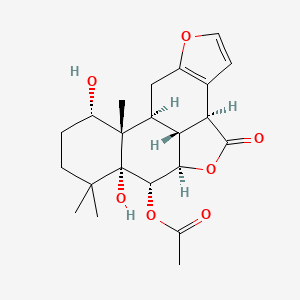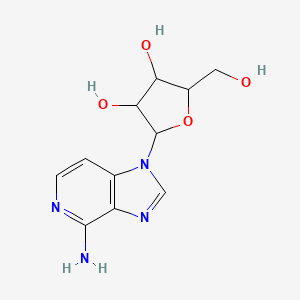
Bonducellpin D
Übersicht
Beschreibung
Bonducellpin D is a furanoditerpenoid lactone . It is isolated from Caesalpinia minax .
Molecular Structure Analysis
Bonducellpin D has a molecular formula of C22H28O7 . Its average mass is 404.453 Da and its monoisotopic mass is 404.183502 Da . It has 8 defined stereocentres .Physical And Chemical Properties Analysis
Bonducellpin D has a molecular weight of 404.45 . It is a solid substance with a white to off-white color . The SMILES representation of its structure isOC@=O)(C(C)(CC2)C)C@@=C3[C@]45[H])([H])[C@@]4([H])[C@@]1([H])OC5=O)([C@H]2O)C .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against SARS-CoV-2
Bonducellpin D has been identified as a lead molecule in the fight against SARS-CoV-2, the virus responsible for COVID-19. It exhibits a high binding affinity to the main protease (M pro) enzyme of the virus, which is crucial for viral replication. The compound forms stable molecular bindings, potentially blocking the virus’s life cycle and offering a promising avenue for drug development .
Broad-Spectrum Antiviral Potential
Beyond SARS-CoV-2, Bonducellpin D shows inhibition potential against other coronaviruses, such as SARS-CoV and MERS-CoV. This broad-spectrum activity suggests its use as a versatile antiviral agent, which could be significant in managing current and future outbreaks of coronavirus-related diseases .
Pharmacological Activities
Derived from the seeds of the traditional Chinese medicinal plant Caesalpinia bonducella, Bonducellpin D is part of a pharmacopeia that includes anti-malarial, anti-tumor, anti-bacterial, anti-diabetic, anti-viral, anti-oxidant, immune-modulatory, anti-convulsant, anti-psoriatic, and anti-ulcer activities. This wide range of pharmacological activities indicates its potential as a multi-faceted therapeutic agent .
Traditional Medicine Applications
In traditional medicine systems, such as Siddha, the parent plant of Bonducellpin D is used to treat various conditions like fever, diabetes, tumors, malaria, asthma, and more. The compound’s role in these treatments highlights its importance in ethnopharmacology and its potential for integration into modern therapeutic practices .
Chemical Structure and Binding Properties
The chemical structure of Bonducellpin D, including its acetoxyl, hydroxyl, and methoxycarbonyl groups, plays a significant role in its binding properties. These molecular features contribute to its interaction with biological targets, which is essential for its pharmacological effects .
Potential in Drug Design and Development
The molecular characteristics of Bonducellpin D make it a valuable candidate for drug design and development. Its ability to form specific interactions with viral enzymes and possibly other biological targets can guide the synthesis of new drugs with improved efficacy and safety profiles .
Research on Mechanisms of Action
Understanding the mechanisms of action of Bonducellpin D is crucial for its application in medicine. Ongoing research aims to elucidate how it interacts with various biological systems, which will inform its therapeutic uses and help in the design of analogs with targeted properties .
Ethnobotanical Significance
The ethnobotanical significance of Bonducellpin D is rooted in its origin from a plant widely used in traditional medicine. Studying its applications can provide insights into the medicinal practices of different cultures and contribute to the discovery of novel therapeutic compounds .
Wirkmechanismus
Target of Action
Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax , primarily targets the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is an essential enzyme in coronaviruses, responsible for viral replication and transcription .
Mode of Action
Bonducellpin D exhibits broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro . It binds to the Mpro with a high affinity, resulting in the inhibition of the protease . The molecular binding is stabilized through hydrogen bonds with Glu166 and Thr190, as well as hydrophobic interactions via eight residues .
Biochemical Pathways
The inhibition of the Mpro by Bonducellpin D disrupts the processing of polyproteins translated from viral RNA . This disruption prevents the virus from replicating and transcribing, thereby inhibiting its lifecycle .
Pharmacokinetics
The compound’s high binding affinity towards the mpro of sars-cov-1 and sars-cov-2 suggests that it may have good bioavailability
Result of Action
The primary result of Bonducellpin D’s action is the inhibition of SARS-CoV-1 and SARS-CoV-2 replication . By inhibiting the Mpro, Bonducellpin D prevents the virus from replicating and transcribing, thereby potentially reducing the severity of the infection . Additionally, Bonducellpin D also exhibits moderate anti-cancer activity in vitro .
Eigenschaften
IUPAC Name |
[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Bonducellpin D?
A1: Bonducellpin D, alongside compounds 4 and 8 from the Caesalpinia minax plant, exhibited moderate in vitro anticancer activity against four human cancer cell lines: HepG-2 (liver cancer), K562 (leukemia), HeLa (cervical cancer), and Du145 (prostate cancer) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)